molecular formula C35H45FN5O9S.Na B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

Cat. No. B1194702
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Danoprevir Sodium is the sodium salt form of danoprevir, an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.

Scientific Research Applications

Hepatitis C Virus Inhibition

Danoprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. Multiple studies have demonstrated its efficacy in reducing viral RNA levels in patients with chronic HCV. For example, one study showed significant reductions in HCV RNA in patients treated with danoprevir for 14 days, indicating its potential for further clinical evaluation in chronic HCV treatment (Forestier et al., 2011). Another study found that danoprevir monotherapy led to significant decreases in inflammatory markers in patients with chronic HCV, suggesting its role in reducing hepatic inflammation (Schaefer et al., 2011).

Drug Combinations and Resistance

Danoprevir has been studied in combination with other drugs like ritonavir and peginterferon alfa-2a/ribavirin. These combinations have shown to enhance the efficacy of danoprevir in reducing HCV RNA levels. For example, a study found that danoprevir, when boosted with ritonavir, resulted in profound reductions in serum HCV RNA at lower systemic exposures (Gane et al., 2011). Another aspect of danoprevir's application is its resistance profile. A study showed that resistance to danoprevir is dependent on HCV subtype and is associated with specific substitutions in the NS3/4A protease (Lim et al., 2011).

Repurposing for COVID-19 Treatment

Danoprevir has also been explored for the treatment of COVID-19. A clinical study using danoprevir boosted by ritonavir in COVID-19 patients showed that the treatment was safe and led to the discharge of all enrolled patients, suggesting its potential repurposing for COVID-19 treatment (Chen et al., 2020).

properties

CAS RN

916826-48-7

Product Name

Danoprevir sodium

Molecular Formula

C35H45FN5O9S.Na

IUPAC Name

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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